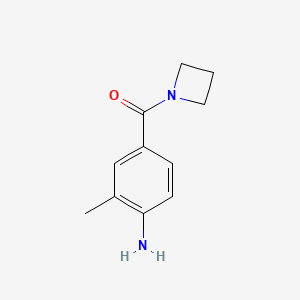

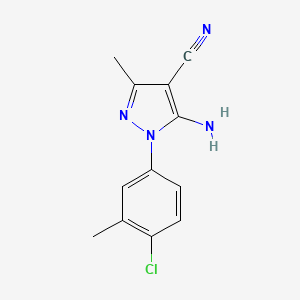

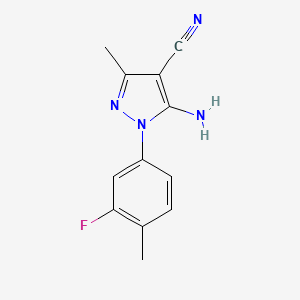

![molecular formula C9H15N3O B1415537 4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole CAS No. 1849435-60-4](/img/structure/B1415537.png)

4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole

Descripción general

Descripción

“4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure, which includes two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using a heterocyclic system . A number of synthetic strategies have been reported for the synthesis of pyrazoles, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . This structure allows for a variety of structural variants, which can be achieved starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles are known to participate in a variety of chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones . These reactions allow for the synthesis of a wide range of pyrazole derivatives with diverse functional groups .Physical And Chemical Properties Analysis

Pyrazoles, including “this compound”, can act as weak bases or acids, with the strength of their acid/base character highly dependent on the nature of their substituent groups . They are also characterized by their structural diversity, which gives them diverse and valuable synthetical, biological, and photophysical properties .Aplicaciones Científicas De Investigación

Cu(I) Complexes and Dimer-Monomer Equilibria

4-Methoxy-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-pyrazole derivatives have been utilized in the synthesis and characterization of Cu(I) complexes. These complexes exhibit dinuclear structures with each Cu(I) center in a distorted tetrahedral environment. The presence of a mononuclear complex in equilibrium with the dimer was hypothesized for both complexes, supported by NMR and ESI-mass data. The study provides insights into the dimerization constants and thermodynamic parameters of these processes, contributing significantly to our understanding of metal-ligand interactions in coordination chemistry (Gennari et al., 2008).

Synthesis and Spectral Analysis of Novel Derivatives

A novel derivative of this compound was synthesized and characterized through spectral data and chemical calculations. The compound's reactivity and stability were explored using various computational methods, contributing to the field of synthetic chemistry and molecular design (Halim & Ibrahim, 2022).

Antimicrobial Activity of Pyrazole Derivatives

Research has been conducted on the synthesis and antimicrobial activity of pyrazole derivatives containing this compound. These compounds demonstrated significant antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Rai et al., 2009).

Kinase Inhibitory Activity

This compound derivatives have been designed and screened for their inhibitory activity against ROS and MAPK14 kinases. This research contributes to the development of new kinase inhibitors with potential therapeutic applications (Al-Sanea et al., 2013).

Crystal Structure and Computational Studies

Computational studies and crystal structure determination of this compound derivatives provide valuable insights into the molecular structure and properties of these compounds. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Viji et al., 2020).

Mecanismo De Acción

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target they interact with . For instance, some pyrazole derivatives have been found to induce apoptosis in cells by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, and activating p27 levels .

Direcciones Futuras

The future of pyrazole research is promising, with ongoing efforts to synthesize structurally diverse pyrazole derivatives and discover new and improved applications . The versatility of the pyrazole scaffold makes it a valuable tool in the design of new compounds with different biological profiles .

Propiedades

IUPAC Name |

4-methoxy-1-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-13-9-5-11-12(7-9)6-8-3-2-4-10-8/h5,7-8,10H,2-4,6H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECZKUOAMRCJBF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN(N=C1)C[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

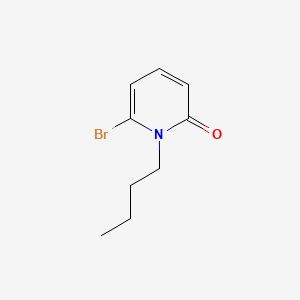

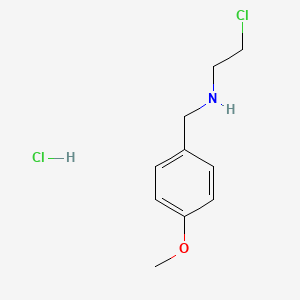

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine](/img/structure/B1415468.png)

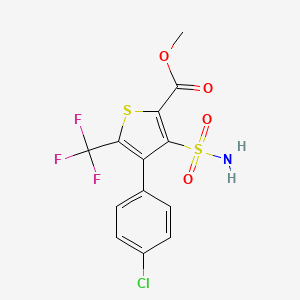

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1415469.png)